molecular formula C7H14N2 B2909552 1-Azabicyclo[2.2.2]octan-4-amine CAS No. 22766-61-6

1-Azabicyclo[2.2.2]octan-4-amine

Cat. No. B2909552
CAS RN: 22766-61-6
M. Wt: 126.203
InChI Key: DBPHZCRAKOJSMX-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octan-4-amine (1-azabicyclo[2.2.2]octane) is an organic compound with the molecular formula C8H15N. It is a bicyclic amine, consisting of a six-membered ring and a five-membered ring connected by a nitrogen atom. 1-azabicyclo[2.2.2]octane is a versatile chemical building block used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also a common intermediate in the synthesis of other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Azabicyclo[2.2.2]octan-4-amine involves the cyclization of a precursor compound containing a bicyclic ring system. The bicyclic ring system can be formed through a Diels-Alder reaction between a diene and a dienophile. The resulting bicyclic compound can then be converted to the target compound through a series of functional group transformations.

Starting Materials
Cyclopentadiene, Maleic anhydride, Methylamine, Hydrochloric acid, Sodium hydroxide, Sodium borohydride, Acetic acid, Sodium acetate, Ethanol

Reaction
Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclic compound, Step 2: Reduction of the maleic anhydride moiety using sodium borohydride in the presence of acetic acid to form the diacid, Step 3: Conversion of the diacid to the diester using ethanol and sulfuric acid, Step 4: Hydrolysis of the diester using sodium hydroxide to form the diacid, Step 5: Conversion of the diacid to the acid chloride using thionyl chloride, Step 6: Reaction of the acid chloride with methylamine in the presence of hydrochloric acid to form the target compound

Mechanism Of Action

1-azabicyclo[2.2.2]octane is a versatile chemical building block that can be used to synthesize a variety of organic compounds. The mechanism of action of 1-azabicyclo[2.2.2]octane depends on the particular reaction in which it is used. Generally, 1-azabicyclo[2.2.2]octane acts as a nucleophile, attacking electrophilic molecules and forming new bonds.

Biochemical And Physiological Effects

1-azabicyclo[2.2.2]octane is not known to have any direct biochemical or physiological effects. However, the compounds synthesized from 1-azabicyclo[2.2.2]octane may have a variety of biochemical and physiological effects, depending on the particular compound.

Advantages And Limitations For Lab Experiments

1-azabicyclo[2.2.2]octane is a versatile chemical building block that can be used in a variety of laboratory experiments. It is relatively easy to work with, and it has a low toxicity. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

1-azabicyclo[2.2.2]octane has many potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Future research may focus on developing new methods for synthesizing 1-azabicyclo[2.2.2]octane, as well as exploring its potential applications in the synthesis of new compounds. Additionally, research may focus on the biochemical and physiological effects of compounds synthesized from 1-azabicyclo[2.2.2]octane, as well as its potential toxicity. Furthermore, research may focus on finding new and improved uses for 1-azabicyclo[2.2.2]octane in the laboratory.

Scientific Research Applications

1-azabicyclo[2.2.2]octane has been used as a starting material in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of agrochemicals, such as the herbicides paraquat and diquat. In addition, 1-azabicyclo[2.2.2]octane has been used in the synthesis of a variety of other organic compounds, including polymers, surfactants, and dyes.

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-1-4-9(5-2-7)6-3-7/h1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPHZCRAKOJSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octan-4-amine

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